molecular formula C22H36O2 B14328061 Docosa-4,7,10,13-tetraenoic acid CAS No. 106868-36-4

Docosa-4,7,10,13-tetraenoic acid

Cat. No.: B14328061
CAS No.: 106868-36-4
M. Wt: 332.5 g/mol
InChI Key: WSCPRLMTEVITJR-UHFFFAOYSA-N
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Description

Docosa-4,7,10,13-tetraenoic acid, also known as adrenic acid, is a naturally occurring polyunsaturated fatty acid. It is an omega-6 fatty acid formed through a 2-carbon chain elongation of arachidonic acid. This compound is one of the most abundant fatty acids in the early human brain and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosa-4,7,10,13-tetraenoic acid can be synthesized through the elongation and desaturation of arachidonic acidThis synthesis can be carried out using various catalysts and reaction conditions, including the use of enzymes such as elongases and desaturases .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources, such as animal tissues. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to isolate and purify the compound to a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

Docosa-4,7,10,13-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include dihydroxydocosatrienoic acids (DHDTs) and epoxydocosatrienoic acids (EDTs). These products have various biological activities and are of significant interest in scientific research .

Scientific Research Applications

Docosa-4,7,10,13-tetraenoic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of docosa-4,7,10,13-tetraenoic acid involves its metabolism to biologically active products, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act as signaling molecules and have various physiological effects, including anti-inflammatory and vasodilatory activities. The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to docosa-4,7,10,13-tetraenoic acid include:

Uniqueness

This compound is unique due to its specific structure and the biological activities of its metabolites. Unlike other fatty acids, it is a major component of the early human brain and has distinct roles in cell signaling and membrane fluidity .

Properties

IUPAC Name

docosa-4,7,10,13-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,12-13,15-16,18-19H,2-8,11,14,17,20-21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPRLMTEVITJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50762621
Record name Docosa-4,7,10,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-36-4
Record name Docosa-4,7,10,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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